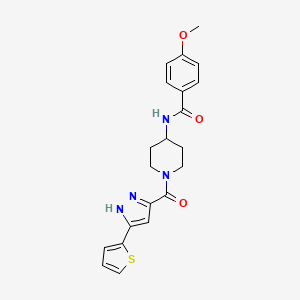
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a compound characterized by its unique molecular structure, combining a variety of chemical moieties. This intricate configuration endows the compound with specific physicochemical properties, making it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, each requiring precise conditions to ensure the formation of the desired product. These steps may include:
Formation of the pyrazole ring: : This step often starts with the cyclization of appropriate hydrazine derivatives with a diketone compound under acidic or basic conditions, yielding the core pyrazole structure.
Attachment of the thiophen-2-yl group:
Synthesis of the piperidine ring: : The piperidine moiety is commonly synthesized through hydrogenation of pyridine derivatives under high pressure and temperature.
Coupling reactions: : The key coupling reaction involves the attachment of the pyrazole and piperidine rings to the benzamide backbone, typically via an amidation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While the lab-scale synthesis focuses on precision and purity, industrial production aims to optimize yield and cost-effectiveness. This may involve:
Continuous flow reactors: : For efficient and scalable reactions.
Catalyst optimization: : To reduce reaction time and increase yield.
Green chemistry approaches: : To minimize environmental impact and improve safety profiles.
化学反应分析
Types of Reactions
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: : Where the methoxy or thiophene group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The carbonyl groups can be reduced to alcohols.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, particularly on the benzene ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like alkoxides and amines, and electrophiles like halogens, are used under various solvent conditions, often catalyzed by transition metals.
Major Products
These reactions yield a range of derivatives with modified functional groups, enhancing or altering the compound's biological and chemical properties.
科学研究应用
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide finds applications across multiple domains:
Biology: : Investigated for its interaction with biological macromolecules, serving as a ligand in binding studies.
Medicine: : Explored for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and as a precursor for more complex molecules.
作用机制
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity. For example, it might inhibit or activate enzymatic pathways, affecting cellular processes.
Pathways Involved: : The involvement of pathways like signal transduction, metabolic regulation, or gene expression is crucial for its biological effects. It might inhibit key enzymes, disrupt cellular signaling cascades, or alter membrane permeability.
相似化合物的比较
Comparison with Other Compounds
4-methoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is compared with compounds such as:
N-(4-methoxyphenyl)-N'-(thiophen-2-ylmethylene)hydrazine: : Both share similar thiophene and methoxy functionalities but differ in their core structures, leading to distinct properties.
4-methoxy-N-(1-(pyridin-2-yl)piperidin-4-yl)benzamide: : The replacement of the pyrazole ring with pyridine results in altered chemical reactivity and biological activity.
Uniqueness
Feel free to dive deeper into any of these sections or let me know if there's a specific aspect you want to explore further.
属性
IUPAC Name |
4-methoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-16-6-4-14(5-7-16)20(26)22-15-8-10-25(11-9-15)21(27)18-13-17(23-24-18)19-3-2-12-29-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXIQRKAOYUNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2743133.png)
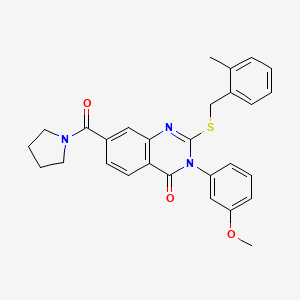
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)
![N-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)methyl]but-2-ynamide](/img/structure/B2743138.png)
![2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2743140.png)
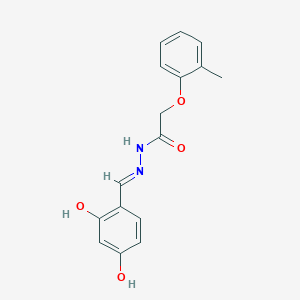
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2743142.png)
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2743145.png)
![2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2743147.png)
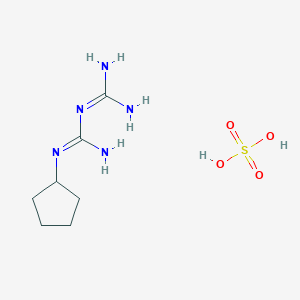
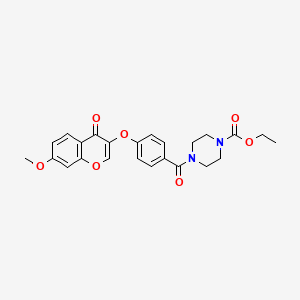
![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
